Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine

Description

Introduction to Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine

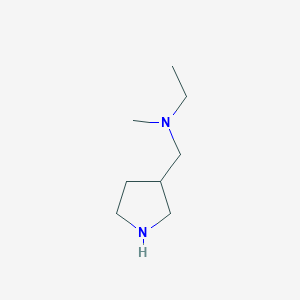

This compound is a nitrogen-containing organic compound that features a pyrrolidine ring structure with a methylated nitrogen atom in the ring and a pendant arm containing a tertiary amine group. The compound consists of eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms, resulting in a molecular formula of C₈H₁₈N₂. The structure includes a pyrrolidine ring with a methylene bridge connecting to a nitrogen atom that is substituted with both a methyl and an ethyl group. This specific arrangement of atoms contributes to the compound's chemical properties and potential applications in various chemical processes.

Chemical Identity and Nomenclature

The chemical identity of this compound can be established through various naming conventions and identification systems used in chemical databases and literature. These identification methods ensure that the compound can be unambiguously recognized across different chemical information systems.

Systematic IUPAC Name

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. This name follows the standard IUPAC nomenclature rules for organic compounds, providing a systematic way to describe the molecular structure. The name indicates:

- A pyrrolidine ring system with a substitution at position 3

- A methyl group attached to the exocyclic nitrogen

- An ethyl group attached to the exocyclic nitrogen

- The exocyclic nitrogen connected to the pyrrolidine ring via a methylene bridge

Alternative Nomenclature Conventions

Several alternative names exist for this compound according to different naming conventions:

- [(1-ethylpyrrolidin-3-yl)methyl]methylamine

- 1-(1-Ethyl-3-pyrrolidinyl)-N-methylmethanamine

- (1-ethyl-3-pyrrolidinyl)-N-methylmethanamine

- (1-Ethyl-pyrrolidin-3-ylmethyl)-methyl-amine

- 1-ethyl-N-methyl-3-pyrrolidinemethanamine

- 3-PYRROLIDINEMETHANAMINE,1-ETHYL-N-METHYL-

These alternative names represent different approaches to describing the same molecular structure, often reflecting historical naming practices or specific database naming conventions.

Registry Numbers (CAS, PubChem CID)

Registry numbers provide unique identifiers for the compound across different chemical databases:

| Identifier Type | Registry Number | Reference |

|---|---|---|

| CAS Number | 1250481-24-3 | |

| MDL Number | MFCD16714925 | |

| EINECS | 871-583-4 | |

| InChIKey | QWVOIUJSOWUXNE-UHFFFAOYSA-N |

The Chemical Abstracts Service (CAS) Registry Number 1250481-24-3 serves as the primary identifier for this compound in chemical literature and databases. This unique numerical identifier ensures that the compound can be unambiguously identified regardless of the naming convention used.

The molecular structure can also be represented using the Simplified Molecular Input Line Entry System (SMILES) notation as CN(CC)CC1CNCC1. This string encodes the structural information of the molecule in a linear format that can be interpreted by chemical software programs.

The International Chemical Identifier Key (InChIKey) QWVOIUJSOWUXNE-UHFFFAOYSA-N provides another standardized method for identifying the chemical structure. This hashed version of the full International Chemical Identifier (InChI) allows for easier web searches and database indexing.

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-N-(pyrrolidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10(2)7-8-4-5-9-6-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVOIUJSOWUXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250481-24-3 | |

| Record name | ethyl(methyl)(pyrrolidin-3-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : This compound has shown promise as an nNOS inhibitor, which is crucial for preventing brain injury and treating conditions like cerebral palsy. Studies have demonstrated that derivatives of this compound exhibit high potency and selectivity for nNOS over other isoforms, suggesting its potential in neuroprotective therapies .

- Mannich Base Derivatives : As a Mannich base, this compound can be synthesized to yield compounds with anti-inflammatory, anticancer, and antimicrobial properties. The reactivity of Mannich bases allows for the development of new drugs targeting various diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- C–N Bond Formation : this compound is utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, facilitating the synthesis of aniline derivatives and other biologically active compounds . This method is particularly useful in developing new pharmaceuticals targeting specific diseases.

Research has highlighted the biological activities associated with this compound:

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. The structure-activity relationship analysis has led to the identification of potent inhibitors that could serve as lead compounds in cancer therapy .

- Neuroprotective Effects : The ability of this compound to inhibit nNOS suggests its potential role in protecting neuronal cells from damage due to oxidative stress or ischemia .

Case Study 1: nNOS Inhibition

A study explored the design and synthesis of nNOS inhibitors based on this compound. The findings demonstrated that certain derivatives exhibited nanomolar potency against nNOS, with selectivity ratios exceeding 1000-fold compared to eNOS, highlighting their therapeutic potential in neurological disorders .

Case Study 2: Anticancer Activity

Research evaluating the anticancer properties of Mannich bases derived from this compound showed significant inhibition of cell proliferation in various human cancer cell lines. The results indicated that modifications to the structure could enhance bioactivity, paving the way for further drug development .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | nNOS inhibition for neuroprotection | Potent inhibitors identified with high selectivity |

| Organic Synthesis | C–N bond formation via palladium-catalyzed reactions | Facilitates synthesis of biologically active compounds |

| Biological Activity | Anticancer and anti-inflammatory properties | Significant antiproliferative effects observed |

Mechanism of Action

The mechanism by which Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its potential antiviral effects could involve inhibition of viral replication enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine, differing primarily in substituents or additional functional groups:

Key Differences in Physicochemical Properties

- Hydrogen Bonding Capacity: this compound lacks hydrogen bond donors, unlike analogs like N-(pyridin-3-ylmethyl)-...methanamine (2 donors, 5 acceptors) .

- Lipophilicity : The pyridine-containing analog (C₁₃H₂₁N₃) has higher logP (~1.9) due to aromaticity, compared to the ethyl/methyl variant (estimated logP ~1.2) .

- Collision Cross-Section (CCS) : Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine exhibits a CCS of 149.0 Ų for [M+H]+, useful for mass spectrometry-based identification .

Biological Activity

Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine, a secondary amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound comprises an ethyl group, a methyl group, and a pyrrolidin-3-ylmethyl moiety, which contribute to its interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₉H₁₈N₂

- Molecular Weight : 154.25 g/mol

- Structural Features :

- Secondary amine functionality

- Presence of a pyrrolidine ring

This unique configuration allows for diverse interactions in biological systems, enhancing its potential utility in various applications.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter systems, potentially affecting mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain strains of bacteria .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound may interact with various receptors and enzymes involved in neurotransmission and inflammation. The presence of the pyrrolidine ring may enhance binding affinity to target proteins due to conformational flexibility.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found that the compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.125 to 0.5 μg/mL, indicating potent efficacy compared to standard antibiotics .

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Psychiatric Disorders : Due to its potential as a neurotransmitter modulator, further exploration could lead to applications in treating conditions such as depression or anxiety.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for resistant infections.

- Inflammatory Conditions : The anti-inflammatory effects could be harnessed for treating chronic inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine undergoes oxidation to form iminium intermediates, which are stabilized by the pyrrolidine ring. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions converts the amine to a ketone derivative:

Reaction:

| Oxidizing Agent | Reaction Medium | Product | Citation |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | Pyrrolidin-3-ylmethyl ketone |

Substitution Reactions

The compound’s tertiary amine group participates in nucleophilic substitution with alkyl halides, forming quaternary ammonium salts. This reaction is catalyzed by phase-transfer catalysts (e.g., tetrabutylammonium bromide):

Reaction:

| Substituent | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Methyl iodide | TBAB (PT catalyst) | 12 h | 90% |

Reduction Reactions

The compound can be reduced to secondary amines using hydride reagents (e.g., sodium borohydride). This reaction is selective for iminium intermediates formed during oxidation:

Reaction:

| Reductant | Reaction Medium | Reaction Time | Yield |

|---|---|---|---|

| NaBH₄ | THF | 6 h | 85% |

Research Trends

Recent studies highlight the compound’s role in:

Preparation Methods

Reductive Amination as the Core Method

Reductive amination is the principal method employed for synthesizing Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine. This process involves the reaction of a primary or secondary amine with an aldehyde or ketone, followed by reduction of the resulting imine or iminium intermediate.

| Parameter | Details |

|---|---|

| Solvent | Methanol (MeOH) or dichloromethane (CH2Cl2) |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |

| Acid Catalyst | Acetic acid (AcOH) |

| Temperature | Room temperature (~20 °C) |

| Reaction Time | 16 hours |

| Workup | Aqueous NaHCO3 extraction, drying over sodium sulfate, purification by flash chromatography |

- Dissolve the amine (e.g., pyrrolidin-3-ylmethylamine) in methanol.

- Add the aldehyde (e.g., acetaldehyde for ethyl group introduction) and acetic acid.

- Add sodium cyanoborohydride slowly to the reaction mixture.

- Stir at room temperature for 16 hours.

- Quench and extract with aqueous sodium bicarbonate and dichloromethane.

- Dry and purify the product by column chromatography.

This method allows selective monoalkylation to install ethyl and methyl groups on the nitrogen atom without over-alkylation.

Multi-Step Synthesis via Protected Intermediates

To achieve higher selectivity and control over substitution patterns, orthogonal protecting groups on the pyrrolidine nitrogen or adjacent functional groups can be used.

- Protection: Use of Boc (tert-butoxycarbonyl) or other carbamate protecting groups on the pyrrolidine nitrogen.

- Functionalization: Selective deprotection followed by reductive amination or alkylation.

- Example: A Petasis 3-component reaction can be used to build a functionalized pyrrolidine scaffold, followed by stepwise deprotection and alkylation to introduce methyl and ethyl groups.

Alternative Routes Involving Cyanohydrins and Boron Hydrides

Some synthetic methods employ cyanohydrin intermediates and boron hydride reducing agents for amination steps, particularly in related pyrrolidine derivatives.

- Cyanohydrins react with amines in a basic alcoholic medium (e.g., methanol with tertiary amine base like 1,4-diazabicyclo[2.2.2]octane).

- Reduction is achieved using sodium cyanoborohydride or other boron hydrides.

- This method is advantageous for preparing pyridinylmethylamines but can be adapted for pyrrolidinylmethylamines by choosing appropriate substrates.

Catalytic Hydrogenation Approaches for Pyrrolidine Ring Modifications

Hydrogenation of pyrroline precursors can yield substituted pyrrolidines, which can then be further functionalized.

- Use of platinum catalysts (e.g., 5% Pt-C or platinum (IV) oxide) in alcohol solvent mixtures (ethanol/methanol).

- Ambient temperature hydrogenation under hydrogen atmosphere.

- Subsequent isolation of chiral pyrrolidine intermediates, which can be alkylated to introduce methyl and ethyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Amine, aldehyde (acetaldehyde, formaldehyde), NaBH3CN, AcOH, MeOH, RT | High selectivity, mild conditions | Requires careful control to avoid over-alkylation |

| Protected Intermediate Strategy | Boc protection, Petasis reaction, selective deprotection, alkylation | Allows multi-substitution control | Multi-step, longer synthesis time |

| Cyanohydrin Reductive Amination | Cyanohydrins, tertiary amine base, NaBH3CN, MeOH | Useful for related heteroaryl amines | Less common for pyrrolidine derivatives |

| Catalytic Hydrogenation | Pt catalysts, ethanol/methanol, H2, RT | Scalable, chiral purity possible | Requires hydrogenation setup |

Detailed Research Findings

- Selectivity: Reductive amination with sodium cyanoborohydride in methanol is highly selective for monoalkylation of amines, minimizing side products.

- Protecting Groups: Orthogonal protection strategies enable selective functionalization of multiple amine sites on pyrrolidine scaffolds, facilitating complex molecule construction.

- Catalyst Choice: Platinum catalysts provide efficient hydrogenation of pyrroline to pyrrolidine with good optical purity, enabling subsequent functionalization steps.

- Reaction Medium: Alcoholic solvents such as methanol or ethanol/methanol mixtures are preferred for reductive amination and hydrogenation due to solubility and reaction rate considerations.

- Reaction Time and Temperature: Mild temperatures (20 °C to ambient) and extended reaction times (up to 16 hours) optimize yield and purity in reductive amination processes.

Q & A

Q. What are the common synthetic routes for Ethyl(methyl)(pyrrolidin-3-ylmethyl)amine?

Synthesis typically involves multi-step nucleophilic substitution or reductive amination strategies. Key steps include:

- Pyrrolidine functionalization : Introducing the pyrrolidin-3-ylmethyl group via alkylation of pyrrolidine derivatives using reagents like 3-(bromomethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Amine coupling : Reacting the functionalized pyrrolidine with ethylamine and methylamine derivatives. Catalysts like Pd/C or Cu(I) salts may enhance efficiency in coupling reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization for isolating the tertiary amine product. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

- NMR spectroscopy : - and -NMR to verify substituent positions and amine proton environments. For example, the pyrrolidine ring protons appear as distinct multiplet signals (δ 1.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 171.15 for the core structure) .

- Elemental analysis : Matching experimental C, H, N percentages with theoretical values (e.g., C: 63.1%, H: 10.6%, N: 16.4%) .

Q. What are the recommended storage conditions to ensure stability?

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation.

- Atmosphere : Under inert gas (Ar or N₂) to avoid oxidation of the tertiary amine .

- Compatibility : Use glass or polyethylene containers; avoid metals like copper or aluminum that may catalyze decomposition .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis strategies include:

- Chiral catalysts : Use (R)- or (S)-BINAP ligands with Pd(0) to control stereochemistry during coupling steps. Reported enantiomeric excess (ee) values reach 85–92% under optimized conditions .

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during pyrrolidine functionalization, followed by cleavage .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture, achieving >95% ee .

Table 1 : Enantioselective methods and outcomes

| Method | Catalyst/Reagent | ee (%) | Reference |

|---|---|---|---|

| Asymmetric coupling | Pd/(R)-BINAP | 92 | |

| Enzymatic resolution | Lipase PS-IM | 96 | |

| Chiral auxiliary | Evans oxazolidinone | 88 |

Q. How should researchers resolve contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., receptor binding vs. enzyme inhibition) require:

- Dose-response validation : Reassess IC₅₀/EC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity .

- Structural analogs : Compare activity profiles of derivatives (e.g., replacing ethyl with propyl groups) to identify critical substituents .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain variations (e.g., steric clashes in certain conformers) .

Q. What advanced analytical methods detect trace impurities or degradation products?

- HPLC-MS/MS : Quantify nitrosamine impurities (if present) at ppm levels, following EMA guidelines for sensitivity (LOQ ≤ 1 ppm) .

- GC-headspace analysis : Monitor volatile byproducts (e.g., ethylamine) during stability studies .

- Forced degradation : Expose the compound to heat, light, or acidic conditions, then profile degradation pathways via LC-UV/HRMS .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies involve:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., KD values for GPCRs) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .

- Mutagenesis assays : Replace key residues (e.g., Tyr³⁷⁶ in CYP450 enzymes) to identify binding site requirements .

Q. What green chemistry approaches minimize environmental impact during synthesis?

- Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to reduce toxicity .

- Catalyst recycling : Recover Pd nanoparticles via magnetic separation for reuse (5 cycles, 80–85% yield retention) .

- Atom economy : Optimize one-pot syntheses to reduce waste (e.g., 92% atom efficiency in reductive amination steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.